![molecular formula C21H15F3N4O3 B2869371 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1797068-61-1](/img/structure/B2869371.png)
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H15F3N4O3 and its molecular weight is 428.371. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
- Cytotoxicity of Oxadiazole Hybrids : Research on hybrids of 1,3,4- or 1,2,5-oxadiazoles tethered from ursane and lupane cores revealed that certain combinations demonstrate marked cytotoxic activity towards MCF-7 and HepG2 cells. The study highlights the importance of the spacer group's length for cytotoxicity, suggesting potential for cancer therapeutic applications (Popov et al., 2020).
Energetic Material Development
- Insensitive Energetic Materials : Another study focused on the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives for use as insensitive energetic materials. These compounds exhibit moderate thermal stability and are less sensitive to impact and friction, making them superior to TNT in some cases (Yu et al., 2017).
Antimicrobial and Antitumor Activity
- Antimicrobial Azole Derivatives : The synthesis and evaluation of azole derivatives starting from furan-2-carbohydrazide showed that some compounds display significant antimicrobial activities. This suggests a route for developing new antimicrobial agents (Başoğlu et al., 2013).
Methodological Advances in Heterocyclic Compound Synthesis
- Synthetic Routes to Trifluoromethylated N-heterocycles : A study presented new synthetic routes to trifluoromethylated N-heterocycles, demonstrating the utility of such compounds in medicinal chemistry for developing pharmacologically active substances (Bazhin et al., 2015).
Vasodilator Action of Furoxans
- Vasodilator Action of Furoxans : Furoxans, including 1,2,5-oxadiazole-2-oxides, have been studied for their vasodilator action, mediated by the generation of nitric oxide upon reaction with thiols. This highlights their potential as nitrovasodilators in therapeutic applications (Feelisch et al., 1992).
properties
IUPAC Name |
1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O3/c22-21(23,24)14-7-2-4-9-16(14)26-20(29)25-15-8-3-1-6-13(15)12-18-27-19(28-31-18)17-10-5-11-30-17/h1-11H,12H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANFZQCGAMCGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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